![molecular formula C12H16N2O B13982138 1-[2-(2-pyridinyl)ethyl]-4-Piperidinone CAS No. 41661-58-9](/img/structure/B13982138.png)
1-[2-(2-pyridinyl)ethyl]-4-Piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-pyridinyl)ethyl]-4-Piperidinone is a heterocyclic organic compound that features a piperidinone ring substituted with a pyridinyl ethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
The synthesis of 1-[2-(2-pyridinyl)ethyl]-4-Piperidinone can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficiency.
Analyse Chemischer Reaktionen
1-[2-(2-pyridinyl)ethyl]-4-Piperidinone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding N-oxide.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl group can be replaced with other functional groups under appropriate conditions. Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-pyridinyl)ethyl]-4-Piperidinone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Wirkmechanismus
The mechanism of action of 1-[2-(2-pyridinyl)ethyl]-4-Piperidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to modulation of the target’s activity .
Vergleich Mit ähnlichen Verbindungen
1-[2-(2-pyridinyl)ethyl]-4-Piperidinone can be compared with other similar compounds, such as:
1-[2-(Pyridin-4-yl)ethyl]piperazine: This compound has a similar structure but features a piperazine ring instead of a piperidinone ring.
1,2,4-Triazolo[1,5-a]pyridines: These compounds are synthesized through different routes and have distinct pharmacological profiles. The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties, which make it a valuable compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
41661-58-9 |
|---|---|
Molekularformel |
C12H16N2O |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
1-(2-pyridin-2-ylethyl)piperidin-4-one |
InChI |
InChI=1S/C12H16N2O/c15-12-5-9-14(10-6-12)8-4-11-3-1-2-7-13-11/h1-3,7H,4-6,8-10H2 |
InChI-Schlüssel |
SPTQKBOLERELTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1=O)CCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



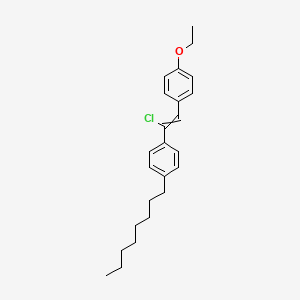
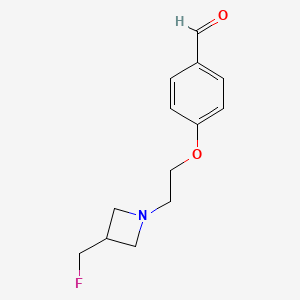

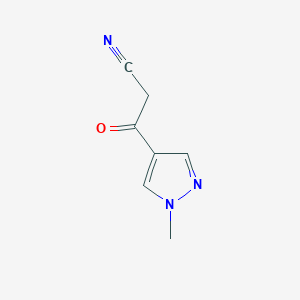
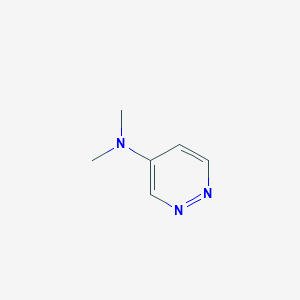

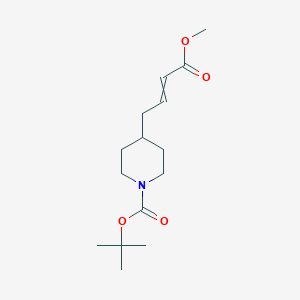
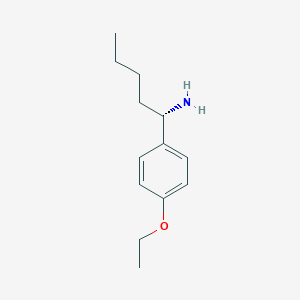
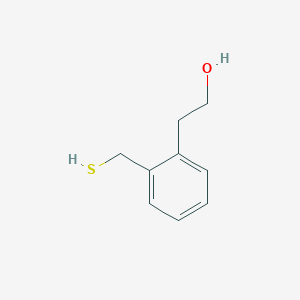
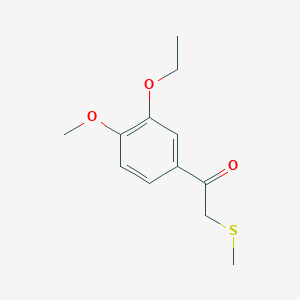

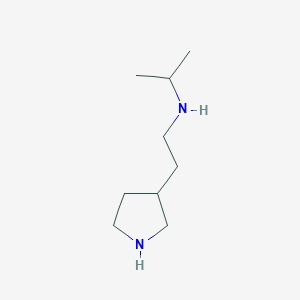
![2-[[2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-(3-methyl-4-oxo-5H-2,3-benzodiazepin-5-yl)propanamide](/img/structure/B13982150.png)
